Superior Cellular Potency in PI3Kα-Driven Breast Cancer Models Compared to Alpelisib
PF-06843195 exhibits greater potency than the clinically approved PI3Kα inhibitor alpelisib (BYL719) in direct head-to-head cellular assays using PI3Kα-dependent breast cancer cell lines. Specifically, PF-06843195 is more effective at inhibiting downstream AKT phosphorylation (pT308) and suppressing cell proliferation in both MCF7 and T47D cell cultures [1].
| Evidence Dimension | Cellular AKT pT308 Inhibition (IC50) |
|---|---|
| Target Compound Data | MCF7: 7.8 nM; T47D: 8.7 nM |
| Comparator Or Baseline | Alpelisib (BYL719) in same assay |
| Quantified Difference | PF-06843195 shows greater potency (lower IC50 values) than alpelisib in both cell lines. |
| Conditions | PI3Kα-dependent breast cancer cell lines MCF7 and T47D; cellular assay measuring AKT phosphorylation at threonine 308. |
Why This Matters
For researchers investigating PI3Kα-driven breast cancer models, this direct comparison demonstrates that PF-06843195 achieves greater target engagement at lower concentrations than alpelisib, potentially reducing off-target effects and compound usage in cell-based experiments.
- [1] Cenmed. PF-06843195 (C005B-309346) Product Datasheet. View Source
